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Compound of Interest

Compound Name: 2-Azabicyclo[3.1.0]hexane

Cat. No.: B1356685

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
bicyclic amine 2-Azabicyclo[3.1.0]hexane. The information presented herein is intended to
serve as a critical resource for researchers and professionals engaged in the fields of organic
synthesis, medicinal chemistry, and drug development, where the structural elucidation of novel
chemical entities is paramount. This document compiles available Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed
experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for derivatives of
2-Azabicyclo[3.1.0]Jhexane. Data for the parent compound is limited, with the hydrochloride
salt and N-Boc protected forms being the most commonly characterized.

Table 1: *H NMR Spectroscopic Data of 2-Azabicyclo[3.1.0]hexane Derivatives
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Compound Solvent Chemical Shift (6) ppm

3.67-3.59 (m, 1H), 3.42-3.37
(m, 1H), 2.98-2.89 (m, 1H),

tert-Butyl 2-
, 2.11-2.02 (m, 1H), 1.95-1.87
azabicyclo[3.1.0]hexane-2- CDClIs
(m, 1H), 1.55-1.53 (m, 1H),
carboxylate
1.50-1.40 (s, 9H), 0.70-0.60
(m, 1H), 0.55-0.40 (m, 1H)
2-Azabicyclo[3.1.0]hexan-3- No data available in search
one results

Table 2: 13C NMR Spectroscopic Data of 2-Azabicyclo[3.1.0]hexane Derivatives

Compound Solvent Chemical Shift (6) ppm

tert-Butyl 2-

azabicyclo[3.1.0]hexane-2- -

No data available in search

results
carboxylate
2-Azabicyclo[3.1.0]hexan-3- No data available in search
one results

Table 3: Mass Spectrometry (MS) Data of 2-Azabicyclo[3.1.0]hexane Derivatives

Compound lonization Mode [M+H]* (Calculated) [M+H]* (Found)

tert-Butyl 3-oxo0-2-
azabicyclo[3.1.0]hexa ESI - -

ne-2-carboxylate

2-
Azabicyclo[3.1.0]lhexa  ESI - 195.11 (for [2M+H]")
n-3-one

Table 4: Infrared (IR) Spectroscopy Data of 2-Azabicyclo[3.1.0]hexane Derivatives
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Compound Sample Phase Key Absorptions (cm™?)

1-Phenyl-3-(2-phenylethyl)-3-

] KBr 1664 (C=0)[1]
azabicyclo[3.1.0]hexan-2-one

1-(4-Chlorophenyl)-3-(4-
fluorophenyl)-4-methyl-3- KBr 1680 (C=0)[2]

azabicyclo[3.1.0]hexan-2-one

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These
protocols are generalized for small molecule bicyclic amines and can be adapted for 2-
Azabicyclo[3.1.0]hexane and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.

Materials:

NMR tube (5 mm diameter, minimum length 17 cm)

Deuterated solvent (e.g., CDClz, DMSO-ds, D20)

Sample (5-25 mg for *H NMR, 50-100 mg for 13C NMR)

Pipettes

Vortex mixer

Procedure:
e Sample Preparation:
o Accurately weigh the required amount of the sample.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a

clean, dry vial.
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o Ensure the sample is fully dissolved. If necessary, use a vortex mixer.

o If any particulate matter is present, filter the solution through a small cotton plug in a
Pasteur pipette directly into the NMR tube.

e NMR Tube Filling:

o Transfer the clear solution into the NMR tube. The filling height should be between 4-5 cm.
e Instrument Setup and Data Acquisition:

o Insert the NMR tube into the spectrometer's spinner turbine.

o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity.

o Acquire the H NMR spectrum using standard pulse sequences.

o Acquire the 33C NMR spectrum. Due to the lower natural abundance of 13C, a larger

number of scans will be required.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

Sample (approximately 1 mg/mL solution)

Volatile solvent (e.g., methanol, acetonitrile, water)

Mass spectrometer (e.g., ESI-TOF, GC-MS)

Syringe and filter (if necessary)

Procedure:

e Sample Preparation:
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o Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent.

o If necessary, filter the solution to remove any particulates.

« Direct Infusion (for ESI):

o Infuse the sample solution directly into the electrospray ionization (ESI) source of the
mass spectrometer at a constant flow rate.

e GC-MS (for volatile compounds):

o Inject a small volume of the sample solution into the gas chromatograph. The compound
will be separated from the solvent and introduced into the mass spectrometer.

o Data Acquisition:
o Acquire the mass spectrum in the desired mass range.

o For structural information, perform tandem mass spectrometry (MS/MS) to obtain
fragmentation patterns.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Materials:

e FTIR spectrometer

e Sample

o KBr plates (for neat liquids) or KBr powder (for solids)

e Mortar and pestle

o Pellet press

Procedure:
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o Sample Preparation (Neat Liquid):
o Place a drop of the liquid sample between two clean KBr plates.
o Gently press the plates together to form a thin film.

o Sample Preparation (KBr Pellet for Solids):
o Grind a small amount of the solid sample with dry KBr powder in a mortar and pestle.
o Place the mixture in a pellet press and apply pressure to form a transparent pellet.

o Data Acquisition:
o Place the sample (KBr plates or pellet) in the sample holder of the FTIR spectrometer.
o Record the infrared spectrum, typically in the range of 4000-400 cm~1.

o Acquire a background spectrum of the empty sample holder or pure KBr pellet and
subtract it from the sample spectrum.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of 2-
Azabicyclo[3.1.0]hexane.
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Caption: NMR Spectroscopy Experimental Workflow.
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Caption: Mass Spectrometry Experimental Workflow.
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Caption: IR Spectroscopy Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1356685#spectroscopic-data-of-2-azabicyclo-3-1-0-
hexane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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